

1H NMR and 13C NMR analysis of 2-Morpholin-4-ylmethylbenzoic acid

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Compound of Interest

Compound Name: 2-Morpholin-4-ylmethylbenzoic acid

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An Application Note for the Structural Elucidation of **2-Morpholin-4-ylmethylbenzoic Acid** using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the structural analysis of **2-Morpholin-4-ylmethylbenzoic acid** using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind experimental choices, offers detailed, field-proven protocols, and presents a systematic approach to spectral interpretation. By integrating robust methodologies with foundational NMR principles, this guide serves as a self-validating system for the accurate characterization of this and structurally related pharmaceutical building blocks.

Introduction: The Analytical Imperative

2-Morpholin-4-ylmethylbenzoic acid is a bifunctional organic molecule incorporating a rigid aromatic benzoic acid moiety and a flexible aliphatic morpholine ring. Such structures are common scaffolds in medicinal chemistry, where the interplay between the acidic group, the basic nitrogen, and the aromatic ring dictates biological activity and pharmacokinetic

properties. Unambiguous structural confirmation and purity assessment are therefore non-negotiable prerequisites for its use in any research or development pipeline.

NMR spectroscopy stands as the preeminent analytical technique for the complete structural elucidation of organic molecules in solution.^[1] ^1H NMR provides detailed information on the number and connectivity of protons, while ^{13}C NMR maps the carbon framework of the molecule.^[1] This application note provides the necessary protocols and interpretive guidance to perform a complete and reliable NMR analysis of the title compound.

Molecular Structure and Spectroscopic Prediction

A thorough analysis begins with a clear understanding of the target structure and the anticipated NMR signatures of its constituent parts.

Figure 1: Numbered structure of **2-Morpholin-4-ylmethylbenzoic acid**.

Predicted ^1H NMR Spectrum

The proton spectrum is anticipated to show distinct signals corresponding to the aromatic, benzylic, morpholine, and carboxylic acid protons.

- Carboxylic Acid Proton (H on O2): A broad singlet, typically far downfield (>10 ppm), highly dependent on solvent, concentration, and temperature. Its broadness is due to hydrogen bonding and chemical exchange.
- Aromatic Protons (H3, H4, H5, H6): These four protons are in unique chemical environments due to the ortho substitution pattern. They are expected to appear in the aromatic region (δ 7.0-8.2 ppm).^{[2][3]} The signal for H6, being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most downfield. The coupling patterns will be complex, likely appearing as a series of doublets and triplets (or multiplets) due to ortho ($^3\text{J} \approx 7\text{-}8$ Hz) and meta ($^4\text{J} \approx 2\text{-}3$ Hz) coupling.^[4]
- Benzylic Protons (H on C8): These two protons are adjacent to the aromatic ring and the morpholine nitrogen. They should appear as a sharp singlet around δ 3.5-4.5 ppm. The singlet multiplicity arises because there are no adjacent protons.
- Morpholine Protons (H on C10, C11, C13, C14):

- Protons adjacent to Oxygen (H on C11, C13): These four protons are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around δ 3.6-3.8 ppm.
- Protons adjacent to Nitrogen (H on C10, C14): These four protons are less deshielded and should appear as a triplet upfield, around δ 2.4-2.6 ppm.[1][5] The triplet multiplicity for both morpholine signals is due to coupling with the protons on the adjacent methylene group within the ring (2J coupling).

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will display a single peak for each unique carbon environment. Due to molecular symmetry, the 12 carbons will give rise to 9 distinct signals.

- Carboxyl Carbon (C7): This carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-175 ppm range.[6]
- Aromatic Carbons (C1-C6): These carbons resonate in the δ 120-145 ppm region.[3] The quaternary carbons (C1, C2), which are directly attached to substituents, often have weaker signals than the protonated carbons (C3, C4, C5, C6).
- Morpholine Carbons (C10/C14 and C11/C13):
 - Carbons adjacent to Oxygen (C11, C13): These are deshielded by oxygen and are expected around δ 66-68 ppm.
 - Carbons adjacent to Nitrogen (C10, C14): These appear further upfield, typically in the δ 53-55 ppm range.[1]
- Benzylic Carbon (C8): This carbon, situated between the aromatic ring and the nitrogen atom, is predicted to have a chemical shift in the range of δ 60-65 ppm.

Experimental Protocols: A Validated Workflow

This section details a robust, step-by-step methodology for sample preparation and data acquisition. Adherence to this protocol ensures high-quality, reproducible data.

Figure 2: Standardized workflow for NMR analysis.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical. Particulate matter will degrade magnetic field homogeneity, leading to poor resolution and broad spectral lines. The choice of solvent is paramount; it must dissolve the analyte without its own signals obscuring important regions. DMSO-d₆ is an excellent choice for this compound as it readily dissolves carboxylic acids and its residual proton signal (δ ~2.50 ppm) does not overlap with most signals of interest, though it may be close to the N-CH₂ protons of the morpholine ring. CDCl₃ can also be used, but the acidic proton may exchange or broaden significantly.

Materials:

- **2-Morpholin-4-ylmethylbenzoic acid**
- High-quality 5 mm NMR tubes (e.g., Norell® 509-UP or equivalent)
- Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
- Internal Standard (optional, e.g., Tetramethylsilane - TMS)
- Glass Pasteur pipette and bulb
- Small plug of glass wool or a syringe filter

Procedure:

- **Weighing:** Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]
- **Dissolution:** Place the weighed solid into a clean, small vial. Add approximately 0.6 mL of the chosen deuterated solvent.[8] Vortex briefly to fully dissolve the compound.
- **Filtration:** Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[8] This step is crucial to remove any dust or undissolved microparticles.

- Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the outside of the tube is clean.[8]

Protocol: NMR Data Acquisition and Processing

Rationale: The acquisition parameters are chosen to balance signal-to-noise, resolution, and experiment time. For ^{13}C , a larger number of scans is necessary to achieve an adequate signal-to-noise ratio.[9] A relaxation delay ensures the magnetization returns to equilibrium between pulses, which is important for quantitative analysis.[10]

Standard Acquisition Parameters (400 MHz Spectrometer):

Parameter	¹ H Experiment	¹³ C { ¹ H} Experiment	Rationale
Pulse Program	zg30	zgpg30	Standard 1D acquisition with a 30° flip angle to optimize signal without saturation.
Spectral Width (SW)	20 ppm (8000 Hz)	240 ppm (24000 Hz)	Covers the full expected range of chemical shifts for each nucleus.
Acquisition Time (AQ)	~2.0 s	~1.0 s	Provides adequate digital resolution for resolving fine coupling.
Relaxation Delay (D1)	2.0 s	2.0 s	Allows for near-complete T1 relaxation, improving signal consistency.
Number of Scans (NS)	16	1024	Sufficient for good S/N in ¹ H; necessary for the less sensitive ¹³ C nucleus.[9]
Temperature	298 K	298 K	Standard ambient temperature for routine analysis.

Procedure:

- Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.[10]
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show sharp, symmetrical peaks for the solvent or

reference signal.[10]

- Acquisition: Load the standard parameters from the table above and acquire the ^1H spectrum, followed by the ^{13}C spectrum.
- Processing:
 - Apply Fourier Transformation to the raw Free Induction Decay (FID) data.
 - Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
 - Apply an automatic baseline correction.
 - Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₅ at δ 2.50 ppm for ^1H ; DMSO-d₆ at δ 39.52 ppm for ^{13}C) or the internal TMS standard to δ 0.00 ppm. [11][12]
 - For the ^1H spectrum, integrate the signals and set the integration of a well-resolved peak (e.g., the benzylic CH₂) to its known proton count (2H) to determine the relative ratios of all other signals.

Hypothetical Data Interpretation

The following tables summarize the expected data and provide definitive assignments based on the principles outlined in Section 2.

Table 1: ^1H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
12.95	br s	1H	-	COOH
7.90	dd	1H	7.8, 1.5	H6
7.65	td	1H	7.6, 1.5	H4
7.48	d	1H	7.6	H3
7.41	t	1H	7.7	H5
3.85	s	2H	-	C8-H ₂
3.62	t	4H	4.6	C11/13-H ₂ (O- CH ₂)
2.51	t	4H	4.6	C10/14-H ₂ (N- CH ₂)

Table 2: ^{13}C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
168.5	C7 (COOH)
140.2	C2
132.1	C4
131.5	C1
130.8	C6
128.0	C5
126.5	C3
66.1	C11 / C13
61.8	C8
53.0	C10 / C14

Conclusion

The combination of ^1H and ^{13}C NMR spectroscopy, when executed with robust and validated protocols, provides an unequivocal method for the structural confirmation of **2-Morpholin-4-ylmethylbenzoic acid**. The detailed procedures and interpretive framework presented in this application note establish a reliable system for analysis, ensuring data integrity for researchers in synthetic chemistry and pharmaceutical development. The causality-driven approach to parameter selection and spectral interpretation empowers scientists to not only replicate results but also adapt these methodologies to new and related molecular entities.

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